3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-(trifluoromethyl)phenylboronic acid with a suitable electrophile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group and phenyl ring but lacks the bromine atom and oxopropanoic acid moiety.
4-Bromo-3-(trifluoromethyl)aniline: Contains the bromine and trifluoromethyl groups but differs in the functional groups attached to the phenyl ring.
Uniqueness
3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic and research contexts.
Properties
Molecular Formula |
C10H6BrF3O3 |
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Molecular Weight |
311.05 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI Key |
YGFDGIHVXOIGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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